Direct Head-to-Head Comparison: 10-Fold Potency Advantage of 2,3-Difluorobenzyl Substitution over Unsubstituted Benzyl in 15-LOX-1 Inhibition
In a direct head-to-head comparison within the same indole-based inhibitor series, the compound containing the 2,3-difluorobenzyl moiety (9c) demonstrated a 10-fold increase in inhibitory potency against human 15-LOX-1 compared to the analog bearing an unsubstituted benzyl group (9f). This substitution-specific gain in potency is critical for achieving low nanomolar enzyme inhibition [1].
| Evidence Dimension | Inhibitory Potency against 15-LOX-1 (IC50) |
|---|---|
| Target Compound Data | 0.19 μM (Compound 9c containing the 2,3-difluorobenzyl fragment) |
| Comparator Or Baseline | >1.0 μM (Compound 9f with unsubstituted benzyl) |
| Quantified Difference | >10-fold increase in potency |
| Conditions | Recombinant human 15-LOX-1 enzyme assay |
Why This Matters
This 10-fold difference dictates the minimum concentration required for effective enzyme inhibition, directly impacting the feasibility and cost of cell-based and in vivo experimental designs.
- [1] Guo, H., Verhoek, I. C., Prins, G. G. H., Van Der Vlag, R., Van Der Wouden, P. E., Van Merkerk, R., ... & Dekker, F. J. (2019). Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity. Journal of Medicinal Chemistry, 62(9), 4624-4637. View Source
